molecular formula C18H18N4 B15329228 5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine

5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine

Cat. No.: B15329228
M. Wt: 290.4 g/mol
InChI Key: NDJJOWVHSZZAJM-UHFFFAOYSA-N
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Description

5-[4-(3,5-Diaminophenyl)phenyl]benzene-1,3-diamine is a triaminotriphenyl compound characterized by a central benzene ring substituted with amino groups at the 1 and 3 positions. Attached to the 4-position of this central ring is another phenyl group bearing amino groups at its 3 and 5 positions.

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine

InChI

InChI=1S/C18H18N4/c19-15-5-13(6-16(20)9-15)11-1-2-12(4-3-11)14-7-17(21)10-18(22)8-14/h1-10H,19-22H2

InChI Key

NDJJOWVHSZZAJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)N)N)C3=CC(=CC(=C3)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine typically involves multi-step organic reactions. One common method involves the coupling of 3,5-diaminophenyl derivatives with benzene-1,3-diamine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or azo derivatives.

    Reduction: The compound can be reduced to form more reactive intermediates.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or strong acids/bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Functional Groups Key Applications
5-[4-(3,5-Diaminophenyl)phenyl]benzene-1,3-diamine Three aromatic rings with amino groups at 1,3 (central ring) and 3,5 (attached phenyl) -NH₂ (electron-donating) Pharmaceutical intermediates, polymer synthesis
5-(Trifluoromethyl)-1,3-phenylenediamine (CAS 368-53-6) Single benzene ring with -NH₂ at 1,3 and -CF₃ at 5 -NH₂, -CF₃ (electron-withdrawing) Agrochemicals, fluorinated polymer precursors
Resveratrol Stilbene backbone with hydroxyl groups at 3,5 positions -OH (antioxidant) Cancer chemoprevention, dietary supplements
Bis[4-(phenylazo)benzene-1,3-diamine] sulphate Azo-linked diaminobenzenes -N=N- (chromophore), -NH₂ Textile dyes (restricted due to toxicity)

Physicochemical Properties

Property Target Compound 5-(Trifluoromethyl)-1,3-phenylenediamine Resveratrol
Solubility High in polar solvents (DMSO, DMAc) Moderate (enhanced lipophilicity from -CF₃) Low in water, soluble in ethanol
Reactivity Nucleophilic amino groups enable crosslinking -CF₃ stabilizes intermediates in fluorination reactions Antioxidant via radical scavenging
Thermal Stability High (aromatic conjugation) Moderate (decomposition ~200°C) Low (degrades at >150°C)

Biological Activity

5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine, also known as a complex aromatic diamine compound, is gaining attention in the fields of synthetic and biological chemistry due to its unique structural properties and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including case studies and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H18_{18}N4_4, with a molecular weight of 290.4 g/mol. The compound features three interconnected benzene rings and amino groups at specific positions, contributing to its reactivity and potential applications in various fields.

Structural Characteristics

FeatureDescription
Molecular FormulaC18_{18}H18_{18}N4_4
Molecular Weight290.4 g/mol
Functional GroupsAmino groups at positions 1 and 3
Aromatic RingsThree interconnected benzene rings

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study: Cytotoxicity Against Breast Cancer Cells
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.
    • Results : The compound demonstrated a dose-dependent inhibition of cell growth with an IC50_{50} value of approximately 25 µM.
  • Case Study: Effects on Colon Cancer
    • Objective : Investigate the effects on HT-29 colon cancer cells.
    • Method : Flow cytometry was used to analyze apoptosis rates post-treatment.
    • Results : A significant increase in apoptosis was observed at concentrations above 30 µM, indicating potential therapeutic efficacy.

The proposed mechanism of action for the anticancer activity includes:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, particularly at the G2/M checkpoint.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been observed in treated cells.

Other Biological Activities

Beyond anticancer properties, preliminary research suggests that this compound may exhibit:

  • Antimicrobial Activity : In vitro studies indicate effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been noted in preliminary assays.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameStructure FeaturesBiological Activity
4-AminobiphenylTwo benzene rings connected by an amino groupModerate cytotoxicity
4,4'-DiaminodiphenylmethaneTwo benzene rings connected by a methylene bridgeLimited anticancer activity
3,5-Diaminobenzoic acidBenzene ring with two amino groupsAntimicrobial properties

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